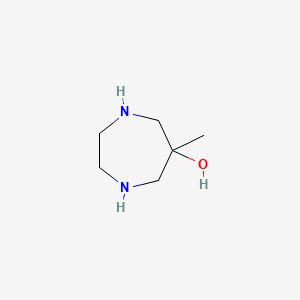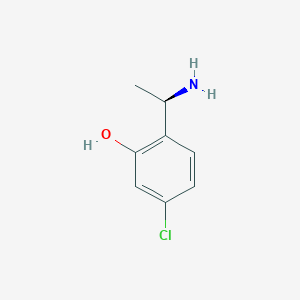![molecular formula C12H13ClN2S B13558499 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with ethylthiolate in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in the regulation of cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.
2-Cyclobutyl-4,6-dichloropyrimidine: A precursor used in the synthesis of 4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both cyclobutyl and ethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H13ClN2S |
|---|---|
Molekulargewicht |
252.76 g/mol |
IUPAC-Name |
4-chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13ClN2S/c1-2-8-6-9-10(13)14-11(7-4-3-5-7)15-12(9)16-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
DEJAFGLLQUGQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)C3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


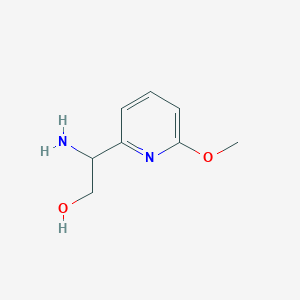
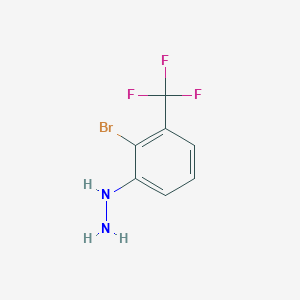
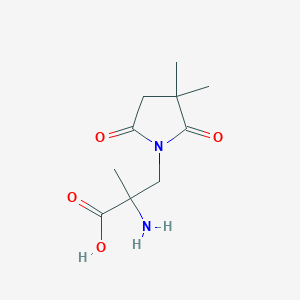
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
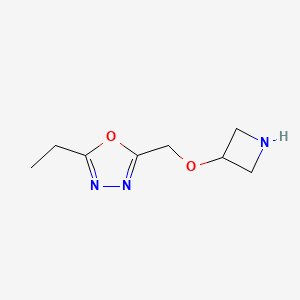

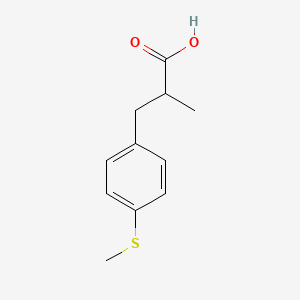
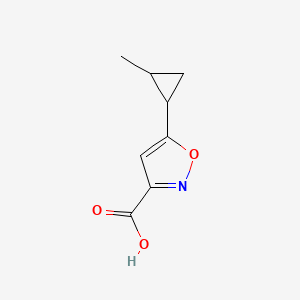
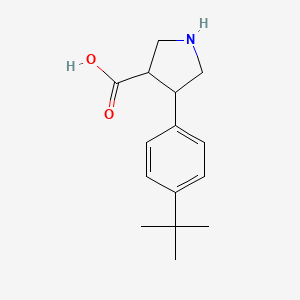
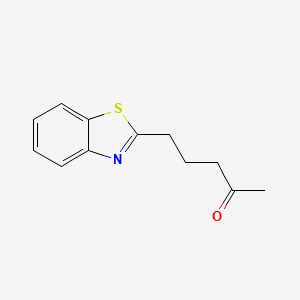
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)

